Lauroylglutamic acid anhydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

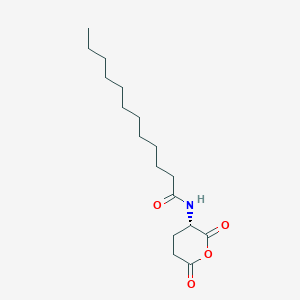

Lauroylglutamic acid anhydride is a useful research compound. Its molecular formula is C17H29NO4 and its molecular weight is 311.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Lauroylglutamic acid anhydride serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its role as a catalyst in the synthesis of N-acyl amino acid surfactants has been documented, demonstrating its efficiency in facilitating halogenation reactions of fatty acids. This property allows for the production of lauroyl chloride, which can subsequently react with amino acids to form derivatives like sodium lauroyl glycinate .

Table 1: Pharmaceutical Applications of this compound

| Application | Description |

|---|---|

| Synthesis Catalyst | Used in synthesizing lauroyl chloride and other N-acyl amino acid derivatives |

| Drug Formulation | Potential use in formulations for chronic liver diseases and other conditions |

Cosmetic Applications

In the cosmetic industry, this compound is recognized for its mild surfactant properties. It is utilized in personal care products such as shampoos, body washes, and facial cleansers due to its ability to reduce skin irritation while maintaining effective cleansing properties. Its amphoteric nature allows it to function well in formulations aimed at sensitive skin, making it suitable for baby products and other gentle formulations .

Table 2: Cosmetic Applications of this compound

| Product Type | Functionality |

|---|---|

| Shampoos | Acts as a mild surfactant and conditioning agent |

| Facial Cleansers | Provides gentle cleansing without irritation |

| Baby Products | Safe for sensitive skin; non-irritating |

Surfactant Properties

This compound exhibits excellent surfactant properties, making it valuable in various industrial applications. It can be used as a thickening agent in non-polar media and is effective in enhancing the texture and stability of emulsions. Its ability to reduce surface tension makes it ideal for cleaning products and formulations requiring emulsification .

Table 3: Surfactant Properties of this compound

| Property | Description |

|---|---|

| Surface Tension | Reduces surface tension effectively, aiding in cleansing applications |

| Emulsification | Enhances stability and texture of emulsions |

| Thickening Agent | Used in pressure-sensitive adhesives and various cosmetic formulations |

Case Studies

Several studies highlight the efficacy of this compound in real-world applications:

-

Case Study 1: Synthesis Efficiency

Research demonstrated that using this compound as a catalyst significantly improved the yield of lauroyl chloride synthesis compared to traditional methods, showcasing its potential for more sustainable chemical processes . -

Case Study 2: Cosmetic Formulations

A comparative analysis of cosmetic products containing this compound indicated enhanced skin compatibility and reduced irritation levels compared to conventional surfactants, making it a preferred choice for sensitive skin formulations .

Analyse Des Réactions Chimiques

Hydrolysis

Lauroylglutamic acid anhydride undergoes hydrolysis under alkaline conditions:

Anhydride+H2O→Sodium lauroyl glycinate+Sodium laurate

-

Byproduct : Residual sodium laurate (0.0002 mol% in 30% aqueous solutions) forms via competing hydrolysis .

Aminolysis

Reaction with primary amines yields amides:

Example : Reaction with n-butylamine in hydrocarbon solvents (e.g., trimethylcyclohexane) at reflux:

Anhydride+2 n-butylamine→N-lauroyl-L-glutamic acid di-n-butylamide+acetate

Side Reactions and Byproduct Management

-

Competing Hydrolysis : Alkaline conditions favor water-mediated cleavage over glycine attack, generating sodium laurate .

-

Thermal Stability : Decomposes above 100°C, necessitating controlled reaction temperatures .

Comparative Reactivity

This compound exhibits slower reaction kinetics compared to acyl chlorides but superior selectivity in non-polar media:

| Reaction Type | Rate (Relative to Acyl Chlorides) | Preferred Solvent |

|---|---|---|

| Esterification | 40% | Dichloromethane |

| Amidation | 65% | Hydrocarbons |

| Hydrolysis | 25% | Water/THF |

This compound’s reactivity is leveraged in surfactant synthesis and catalytic halogenation, though industrial adoption is hindered by byproduct formation and purification complexities. Recent advances focus on solvent-free systems and enzymatic methods to mitigate environmental and health risks .

Propriétés

Numéro CAS |

258348-92-4 |

|---|---|

Formule moléculaire |

C17H29NO4 |

Poids moléculaire |

311.4 g/mol |

Nom IUPAC |

N-[(3S)-2,6-dioxooxan-3-yl]dodecanamide |

InChI |

InChI=1S/C17H29NO4/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14-12-13-16(20)22-17(14)21/h14H,2-13H2,1H3,(H,18,19)/t14-/m0/s1 |

Clé InChI |

HTDNEFOQUKDGBS-AWEZNQCLSA-N |

SMILES isomérique |

CCCCCCCCCCCC(=O)N[C@H]1CCC(=O)OC1=O |

SMILES canonique |

CCCCCCCCCCCC(=O)NC1CCC(=O)OC1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.